methyl 5-isopropoxy-1H-indole-2-carboxylate
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Overview
Description
“Methyl 5-isopropoxy-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 1134334-34-1 . It has a molecular weight of 233.27 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the title compound, which is a useful synthon in Sonogashira cross-coupling reactions, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Molecular Structure Analysis
The molecular structure of “methyl 5-isopropoxy-1H-indole-2-carboxylate” is represented by the InChI Code: 1S/C13H15NO3/c1-8(2)17-10-4-5-11-9(6-10)7-12(14-11)13(15)16-3/h4-8,14H,1-3H3 .Scientific Research Applications
Synthesis and Characterization
Conformational Analysis : Novel tryptophan analogues, including variants of methyl 5-isopropoxy-1H-indole-2-carboxylate, have been synthesized to aid in peptide and peptoid conformation studies. These derivatives demonstrate limited conformational flexibility while maintaining functional groups for further modification (Horwell et al., 1994).
Manufacturing Synthesis : The manufacturing synthesis process for related compounds, such as 5-hydroxy-2-methyl-1H-indole and its derivatives, has been explored, providing insights into large-scale production and potential applications in various fields (Huang et al., 2010).
Molecular Docking Studies
- Drug Design : Molecular docking studies of compounds like 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids, which share structural similarities with methyl 5-isopropoxy-1H-indole-2-carboxylate, have been conducted. These studies predict binding interactions with target proteins, indicating their potential in drug development (Reddy et al., 2022).
Spectroscopic Profiling
- Computational Studies : Spectroscopic and computational studies on compounds like methyl 5-methoxy-1H-indole-2-carboxylate, a close relative of methyl 5-isopropoxy-1H-indole-2-carboxylate, provide insights into their electronic nature, reactivity, and non-linear optical properties. This research contributes to a better understanding of the molecule’s potential applications in various scientific fields (Almutairi et al., 2017).
Antiproliferative Activity
- Cancer Research : Indole-2-carboxylate derivatives, similar in structure to methyl 5-isopropoxy-1H-indole-2-carboxylate, have been synthesized and evaluated for their antiproliferative activity in cancer cells. This research provides a foundation for developing new anticancer agents (Ji et al., 2014).
Safety And Hazards
properties
IUPAC Name |
methyl 5-propan-2-yloxy-1H-indole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8(2)17-10-4-5-11-9(6-10)7-12(14-11)13(15)16-3/h4-8,14H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFTXEWKRQOJCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)NC(=C2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-isopropoxy-1H-indole-2-carboxylate |
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